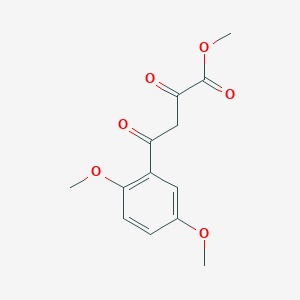

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate

Description

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 5-positions. Its molecular formula is C₁₃H₁₄O₆ (molecular weight: 266.25 g/mol), and it is identified by CAS number 70935-15-8 . The compound is characterized by a conjugated diketone system (2,4-dioxobutanoate) esterified with a methyl group, which enhances its stability and reactivity in organic synthesis. This structure is commonly utilized in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemical intermediates due to its electrophilic and nucleophilic reactivity at the diketone and ester moieties .

Properties

IUPAC Name |

methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-17-8-4-5-12(18-2)9(6-8)10(14)7-11(15)13(16)19-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPSUNCBLUXIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407151 | |

| Record name | methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70935-15-8 | |

| Record name | methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow for various chemical modifications through reactions such as oxidation, reduction, and nucleophilic substitution.

Reactions Overview :

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids or ketones | KMnO₄, CrO₃ |

| Reduction | Converts ester to alcohol | LiAlH₄, NaBH₄ |

| Substitution | Substitutes methoxy groups with other functional groups | NaOMe, KOtBu |

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains.

Antimicrobial Efficacy :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4 |

| Bacillus subtilis | 8 |

| Escherichia coli | 16 |

These findings suggest that this compound could be a lead structure for developing new antimicrobial agents.

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its structural similarity to psychoactive compounds allows researchers to investigate its effects on neurotransmitter systems and its therapeutic potential in treating various conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical synthesis and formulation.

Case Studies

- Antimicrobial Studies : A study conducted by researchers at Kochi University demonstrated the compound's effectiveness against Gram-positive bacteria. The research involved testing various concentrations and evaluating the MIC values to establish its potential as an antimicrobial agent .

- Drug Development Research : Investigations into the compound's effects on serotonin receptors have shown promise in understanding its psychoactive properties. This research highlights the importance of structural modifications in enhancing biological activity .

- Synthesis of Complex Molecules : A recent study illustrated the use of this compound as a precursor in synthesizing novel pharmaceutical compounds with improved efficacy .

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Findings :

- The 2,5-dimethoxy isomer exhibits balanced electronic and steric properties, making it more reactive in aldol condensations than the 2,4- or 3,4-analogues .

- The 2,6-dimethoxy derivative shows reduced solubility in organic solvents due to its planar symmetry .

Analogues with Different Substituent Groups

Key Findings :

- Chloro-substituted derivatives (e.g., 2,5-dichloro) are preferred in Suzuki-Miyaura coupling due to their strong electron-withdrawing effects, whereas methoxy-substituted variants are better suited for photooxidation reactions .

- Methyl groups improve membrane permeability in bioactive compounds but reduce aqueous solubility by ~40% compared to methoxy analogues .

Analogues with Modified Ester Chains

| Compound Name | Ester Chain | Molecular Formula | CAS Number | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | Ethyl | C₁₄H₁₆O₆ | 70909-45-4 | Not reported |

| This compound | Methyl | C₁₃H₁₄O₆ | 70935-15-8 | Not reported |

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄O₆

- Molecular Weight : 266.25 g/mol

- Melting Point : 94.5 °C to 95.5 °C

- Boiling Point : Approximately 408.6 °C

The compound features a dioxobutanoate structure with methoxy groups on the aromatic ring, which significantly influences its chemical behavior and biological activity.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate inflammatory pathways and pain perception mechanisms. Similar compounds have shown interactions with neurotransmitter systems, indicating potential neuroprotective effects.

Anticancer Potential

Research indicates that this compound may act as a moderate anticancer agent . It has been shown to inhibit the microtubule-stimulated ATPase activity of Eg5, a protein critical for cell division. This inhibition suggests that it could be developed into a therapeutic agent targeting cancer cell proliferation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors involved in inflammatory responses and cancer cell growth regulation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights how variations in substituents can affect biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₅ | Lacks one methoxy group |

| Methyl 3-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₆ | Different positioning of methoxy groups |

| Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₅ | Different substitution pattern |

These comparisons illustrate how structural modifications can lead to differences in pharmacological properties and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated its efficacy in reducing inflammation markers in cell cultures.

- Animal Models : Preclinical trials using animal models have shown promising results in pain relief and tumor growth inhibition.

- Mechanistic Studies : Ongoing research aims to elucidate the specific biochemical pathways affected by this compound, focusing on its role in modulating immune responses and cancer cell dynamics .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy groups (δ 3.7–3.9 ppm for OCH₃) and ketone/ester carbonyl signals (δ 170–200 ppm). Discrepancies in splitting patterns may indicate steric hindrance from the 2,5-dimethoxy substituents .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₃H₁₆O₅; theoretical m/z 252.269) and fragmentation patterns to distinguish from isomers .

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

Basic Research Question

- Thermal Stability : Decomposition occurs above 100°C; store at 2–8°C in amber vials to prevent photodegradation of the methoxy groups .

- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous environments (pH > 7). Use anhydrous solvents (e.g., dried DMSO) for stock solutions .

- Handling : Employ gloveboxes under nitrogen for air-sensitive reactions to avoid oxidation of the dioxobutanoate moiety .

What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

Advanced Research Question

The 2,5-dimethoxy substituents direct electrophiles (e.g., nitronium ions) to the para position via resonance and inductive effects:

- Resonance Donation : Methoxy groups activate the ring by donating electron density through conjugation, favoring para substitution over ortho due to steric hindrance at the 2-position .

- Computational Validation : Density Functional Theory (DFT) studies show lower activation energy for para-adduct formation (ΔG‡ ~25 kcal/mol vs. 30 kcal/mol for ortho) .

How can computational methods (e.g., DFT) predict the compound’s reactivity in complex reaction systems?

Advanced Research Question

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the ketone group, validated by electrophilic addition experiments .

- Transition State Modeling : Simulate intermediates in Claisen condensations to optimize catalyst choice (e.g., NaH vs. LDA) for cross-aldol reactions .

- Solvent Effects : COSMO-RS models predict higher solubility in aprotic solvents (e.g., acetone), aligning with experimental yields .

How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question

- Case Example : If ¹³C NMR shows unexpected carbonyl shifts, consider:

- Cross-Validation : Compare experimental data with simulated spectra from Gaussian or ACD/Labs software .

What strategies are effective for exploring the biological activity of this compound derivatives?

Advanced Research Question

- Derivatization : Introduce bioisosteres (e.g., replacing methoxy with fluorine) to enhance metabolic stability. For example, 4-(2-fluorophenyl) analogs show improved antimicrobial activity (MIC ~5 µg/mL) .

- In Silico Screening : Docking studies against targets like cyclooxygenase-2 (COX-2) prioritize derivatives with optimal binding affinity (ΔG < -8 kcal/mol) .

- In Vivo Models : Use zebrafish embryos to assess toxicity (LC₅₀ > 100 µM) before murine studies .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Batch Reactor Limitations : Exothermic esterification requires temperature-controlled flow reactors to prevent runaway reactions .

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water, 3:1 v/v) for >95% purity .

- Byproduct Management : Trap unreacted acyl chlorides with aqueous NaHCO₃ washes to avoid downstream impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.